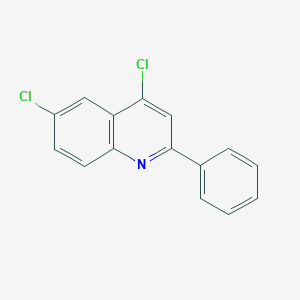

4,6-Dichloro-2-phenylquinoline

Description

Significance of the Quinoline (B57606) Scaffold in Heterocyclic Chemistry

The quinoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and biologically active compounds. researchgate.netorientjchem.orgnih.gov Its versatile structure allows for a wide range of chemical modifications, enabling the synthesis of diverse derivatives with a broad spectrum of pharmacological activities. orientjchem.orgbohrium.com Quinolines are integral to the development of drugs with applications including anticancer, antimalarial, antibacterial, antiviral, and anti-inflammatory therapies. orientjchem.orgnih.govasianpubs.org The ability of the quinoline ring to be functionalized at various positions allows for the fine-tuning of its electronic and steric properties, which is crucial for optimizing its interaction with biological targets. orientjchem.org

Overview of Dihalo-substituted Quinoline Derivatives in Synthetic and Medicinal Chemistry

Within the extensive family of quinoline derivatives, those bearing dihalogen substitutions have garnered considerable attention from synthetic and medicinal chemists. The introduction of two halogen atoms, such as chlorine, onto the quinoline framework significantly alters the molecule's reactivity and biological profile. nih.gov Halogen atoms, being electron-withdrawing, can influence the electron density of the heterocyclic system, thereby affecting its chemical reactivity and potential for further functionalization through reactions like nucleophilic substitution and cross-coupling. vulcanchem.com

From a medicinal chemistry perspective, the presence of halogens can enhance the lipophilicity of the molecule, potentially improving its membrane permeability and bioavailability. Furthermore, halogen atoms can participate in halogen bonding, a non-covalent interaction that can contribute to the binding affinity of a compound to its biological target. Dihalo-substituted quinolines have been investigated for a variety of therapeutic applications, including as anticancer and antimalarial agents. For instance, certain dichloro-substituted quinoline derivatives have shown potent activity against various cancer cell lines. rsc.org

Research Context of 4,6-Dichloro-2-phenylquinoline within Contemporary Organic Synthesis and Biological Applications

The specific compound, this compound, represents a key intermediate and a subject of interest in both synthetic and biological research. prepchem.com Its structure, featuring chlorine atoms at the 4 and 6 positions and a phenyl group at the 2-position, provides a unique combination of electronic and steric features. The chlorine atoms serve as reactive handles for further synthetic transformations, allowing for the creation of more complex molecules.

A common synthetic route to this compound involves the chlorination of 6-chloro-2-phenyl-4-quinolinol using a reagent such as phosphorus oxychloride. prepchem.com This method provides a direct pathway to this di-chlorinated derivative.

While extensive biological data specifically on this compound is not widely available in public literature, its structural motifs are present in compounds with known biological activities. For example, derivatives of 2-phenylquinoline (B181262) have been explored for their potential as antibacterial agents, acting as DNA gyrase inhibitors. nih.gov The dichloro substitution pattern is also a feature in compounds with reported antifungal activities. rsc.org The study of this compound and its derivatives is therefore situated within the broader effort to develop novel therapeutic agents and to understand the structure-activity relationships of substituted quinolines.

Structure

3D Structure

Properties

IUPAC Name |

4,6-dichloro-2-phenylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9Cl2N/c16-11-6-7-14-12(8-11)13(17)9-15(18-14)10-4-2-1-3-5-10/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUVLLVOLQPRLGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Cl)C(=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70544825 | |

| Record name | 4,6-Dichloro-2-phenylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70544825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100914-76-9 | |

| Record name | 4,6-Dichloro-2-phenylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70544825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways for 4,6 Dichloro 2 Phenylquinoline

Established Synthetic Routes to 4,6-Dichloro-2-phenylquinoline

Alternative Synthetic Approaches to Dichlorophenylquinolines

Cyclization Reactions and Their Applicability to this compound

Cyclization reactions form a cornerstone of quinoline (B57606) synthesis. A direct and effective method for preparing this compound involves the chlorination of a pre-formed quinolinol precursor. This two-step approach first establishes the core 6-chloro-2-phenylquinoline (B1611512) ring system with a hydroxyl group at the 4-position, which is subsequently replaced by a chlorine atom.

A key intermediate in this pathway is 6-chloro-2-phenyl-4-quinolinol . This compound can be synthesized through methods such as the Friedländer condensation, which involves the reaction of 2-amino-5-chlorobenzophenone (B30270) with a compound containing a reactive α-methylene group.

Once 6-chloro-2-phenyl-4-quinolinol is obtained, it can be converted to this compound. A common and efficient method for this transformation is treatment with a strong chlorinating agent, such as phosphorus oxychloride (POCl₃). In a documented synthesis, reacting 25.5 grams of 6-chloro-2-phenyl-4-quinolinol with 50 ml of phosphorus oxychloride yielded 24.86 grams of this compound, which presented as a solid with a melting point of 114-116°C scispace.com.

Table 1: Key Reactants and Products in the Cyclization Synthesis of this compound

| Reactant | Reagent | Product |

| 6-chloro-2-phenyl-4-quinolinol | Phosphorus oxychloride (POCl₃) | This compound |

Advanced Synthetic Strategies for Quinoline Scaffolds Applicable to this compound

Modern organic synthesis offers a variety of sophisticated strategies for the construction of complex heterocyclic systems like quinolines. These methods are often characterized by their efficiency, atom economy, and the ability to generate molecular diversity.

Multicomponent Reactions (MCRs) for Quinoline Synthesis

Multicomponent reactions (MCRs) are powerful tools in which three or more reactants combine in a single synthetic operation to form a product that contains substantial portions of all the reactants. These reactions are highly valued for their convergence and efficiency. Several named MCRs are applicable to the synthesis of the quinoline core and can be adapted for the preparation of this compound.

The Povarov reaction is a formal [4+2] cycloaddition between an aromatic imine and an electron-rich alkene to produce tetrahydroquinolines, which can then be oxidized to quinolines. mdpi.com To apply this to the synthesis of this compound, one could envision a three-component reaction.

The probable starting materials for this approach would be:

Aniline (B41778) component: 4-chloroaniline (B138754)

Aldehyde component: Benzaldehyde (B42025)

Alkene/Alkyne component: A vinyl or acetylenic compound that can provide the C3 and C4 atoms of the quinoline ring.

In a typical Povarov-type synthesis, 4-chloroaniline and benzaldehyde would first react to form an in-situ imine. This imine would then undergo a cycloaddition with a suitable dienophile. Subsequent aromatization would lead to the formation of the quinoline ring. The selection of the dienophile and the reaction conditions would be critical to introduce the chloro substituent at the 4-position. This reaction tolerates halogenated substrates, making it a viable, though less direct, route to the target compound. organic-chemistry.org

The Friedländer synthesis is a widely used and straightforward method for quinoline synthesis, involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. wikipedia.orgjk-sci.comorganic-chemistry.org This reaction can be catalyzed by either acids or bases. wikipedia.orgjk-sci.com

For the specific synthesis of this compound, a plausible Friedländer approach would utilize:

Aminoaryl ketone: 2-amino-5-chlorobenzophenone

α-Methylene compound: A compound that can introduce a chlorine atom at the α-position of the newly formed ring, such as an α-chloro ketone or an ester with an α-chloro-α-methylene group.

The reaction would proceed via an initial condensation between the amino group of 2-amino-5-chlorobenzophenone and the carbonyl group of the α-methylene compound, followed by an intramolecular cyclization and dehydration to form the quinoline ring system. The presence of the chloro-substituent on the aniline ring of the benzophenone (B1666685) ensures the 6-chloro substitution, while the phenyl group of the benzophenone becomes the 2-phenyl substituent of the quinoline. The choice of the α-methylene component is crucial for introducing the chlorine at the 4-position.

Table 2: Plausible Reactants for the Friedländer Synthesis of this compound

| 2-Aminoaryl Ketone | α-Methylene Compound (example) | Catalyst |

| 2-amino-5-chlorobenzophenone | α-chloroacetyl chloride | Acid or Base |

The Pfitzinger reaction provides a route to quinoline-4-carboxylic acids through the condensation of isatin (B1672199) or its derivatives with a carbonyl compound containing an α-methylene group in the presence of a strong base. wikipedia.org The resulting quinoline-4-carboxylic acid can then be decarboxylated to yield the corresponding quinoline.

To adapt this method for this compound, the following starting materials would be required:

Isatin derivative: 5-chloroisatin (B99725)

Carbonyl compound: Acetophenone

The reaction mechanism involves the base-catalyzed ring-opening of 5-chloroisatin to form an intermediate keto-acid. This intermediate then condenses with acetophenone, followed by cyclization and dehydration to yield 6-chloro-2-phenylquinoline-4-carboxylic acid . Subsequent decarboxylation of this intermediate, typically by heating, would produce 6-chloro-2-phenylquinoline. To obtain the target compound, a final chlorination step at the 4-position would be necessary, similar to the cyclization pathway described earlier.

The Skraup and Doebner-von Miller reactions are classic methods for quinoline synthesis that utilize an aniline and an α,β-unsaturated carbonyl compound or its precursor. wikipedia.orgiipseries.org These reactions are typically carried out under strong acidic conditions.

To synthesize a dichlorophenylquinoline scaffold using these methods, one would start with:

Aniline component: 4-chloroaniline

α,β-Unsaturated carbonyl component: A phenyl-substituted α,β-unsaturated aldehyde or ketone. For instance, cinnamaldehyde (B126680) or benzalacetone could be used.

In the Doebner-von Miller variation, the reaction of 4-chloroaniline with an α,β-unsaturated carbonyl compound would lead to a 1,4-conjugate addition, followed by cyclization, dehydration, and oxidation to form the quinoline ring. The position of the substituents on the final quinoline ring is determined by the structure of the α,β-unsaturated carbonyl compound. While this method is robust for generating the quinoline core, achieving the specific 4,6-dichloro-2-phenyl substitution pattern directly can be challenging and may require carefully selected starting materials and control of regioselectivity. The Skraup reaction, which uses glycerol (B35011) to generate acrolein in situ, is generally employed for the synthesis of unsubstituted or simply substituted quinolines and would be less suitable for this specific target. iipseries.org

Catalytic Approaches in Quinoline Synthesis

Catalysis offers a powerful toolkit for the synthesis of quinolines, enabling reactions under milder conditions with greater control over selectivity. nih.gov These approaches often lead to higher yields and a broader tolerance of functional groups compared to traditional synthetic routes. nih.gov

Transition Metal Catalysis (e.g., Rhodium, Ruthenium, Cobalt, Copper)

Transition metals are highly effective catalysts for a variety of organic transformations, including the construction of heterocyclic systems like quinolines. ias.ac.inias.ac.in Their catalytic prowess stems from their ability to activate substrates and facilitate bond formation through various mechanisms. nih.gov

Rhodium, ruthenium, cobalt, and copper complexes have all been successfully employed in quinoline synthesis. mdpi.com For instance, cobalt-catalyzed C-H activation and cyclization of anilines with alkynes provides a direct route to a diverse range of quinoline derivatives. organic-chemistry.org Similarly, copper-catalyzed reactions involving the annulation of ketone oxime acetates with ortho-trifluoroacetyl anilines have been developed to produce 4-trifluoromethyl quinolines. mdpi.com These methods highlight the versatility of transition metal catalysis in accessing functionalized quinoline cores. mdpi.comorganic-chemistry.org

| Catalyst | Reactants | Product | Key Features |

| Cobalt(III) | Acetophenone and Aniline | Substituted Quinolines | Broad functional group tolerance, high yields. mdpi.com |

| Copper(I) or (II) | Ketone Oxime Acetates and ortho-Trifluoroacetyl Anilines | 4-Trifluoromethyl Quinolines | Redox-neutral conditions, good to excellent yields. mdpi.com |

| Rhodium | Not specified in provided context | Quinoline Carboxylates | Cascade C-H activation and heteroannulation. mdpi.com |

| Ruthenium | Enaminones and Anthranils | Substituted Quinolines | Simple and easy-to-operate conditions. mdpi.com |

Organocatalysis and Metal-Free Protocols

In the quest for more sustainable and cost-effective synthetic methods, organocatalysis and metal-free protocols have emerged as powerful alternatives to transition metal-based systems. researchgate.netorganic-chemistry.org Organocatalysts are small organic molecules that can promote chemical reactions, often with high enantioselectivity. nih.govcam.ac.ukscienceopen.com

Metal-free approaches to quinoline synthesis often rely on the inherent reactivity of the starting materials under specific reaction conditions. mdpi.comnih.govorganic-chemistry.org For example, the reaction of 2-vinylanilines with benzyl (B1604629) halides can be catalyzed by the in situ generated hydrobromic acid, obviating the need for an external catalyst. researchgate.net These methods are advantageous as they avoid the use of potentially toxic and expensive heavy metals. researchgate.net

| Method | Reactants | Catalyst/Conditions | Product |

| Phosphine-catalyzed Friedländer synthesis | 2-aminobenzaldehydes and alkynes | Phosphine | Substituted quinolines mdpi.com |

| N-Heterocyclic carbene (NHC)-catalyzed Friedländer synthesis | 2-aminobenzyl alcohols and ketones | NHC | Substituted quinolines mdpi.com |

| In situ acid catalysis | 2-vinylanilines and benzyl halides | HBr (generated in situ) | 2-arylquinolines researchgate.net |

Superacid-Catalyzed Reactions

Superacids, such as triflic acid, can promote the synthesis of quinolines from vinylogous imines derived from anilines and cinnamaldehydes. nih.govnih.gov The reaction proceeds in the superacidic medium, which acts as both the solvent and the catalyst. mdpi.com The proposed mechanism involves the formation of dicationic superelectrophilic intermediates that undergo cyclization to form the quinoline ring system. nih.govnih.govresearchgate.net This method offers a convenient route to functionalized quinolines from readily available precursors. nih.gov

Green Chemistry Principles in Quinoline Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. ijpsjournal.comnih.gov In the context of quinoline synthesis, this has led to the development of more environmentally benign methodologies. nih.govresearchgate.net

Microwave-Promoted Synthesis

Microwave-assisted organic synthesis has gained significant traction as a green chemistry tool. ijpsjournal.com Microwave irradiation can dramatically reduce reaction times, increase product yields, and enhance the purity of the final products compared to conventional heating methods. nih.govasianpubs.orgnih.gov The one-pot synthesis of 2,4-dichloroquinolines from anilines and malonic acid in the presence of phosphorus oxychloride has been successfully achieved using microwave irradiation, significantly shortening the reaction time. asianpubs.org This technique offers a rapid and efficient pathway for the synthesis of quinoline derivatives. nih.gov

| Reactants | Conditions | Reaction Time | Yield |

| Anilines, Malonic Acid, POCl₃ | Microwave irradiation (600 W) | 50 seconds | 61% (initial product) asianpubs.org |

| Aromatic amines, aldehydes, propargylated-flavone/coumarin | YbCl₃ catalyst, Microwave irradiation (100 °C) | 4 minutes | Excellent yields nih.gov |

Ultrasound-Promoted Synthesis

Ultrasound irradiation is another energy-efficient technique that aligns with the principles of green chemistry. ijpsjournal.com The application of ultrasound can accelerate reaction rates and improve yields by creating localized high-pressure and high-temperature zones through acoustic cavitation. nih.govorganic-chemistry.org Ultrasound has been successfully employed in the synthesis of various heterocyclic compounds, including quinoline derivatives. nih.govresearchgate.net For instance, the synthesis of 4-(2-phenyl-1,2,3-triazol-4-yl)-3,4-dihydropyrimidin-2(1H)-(thio)ones has been efficiently achieved under ultrasound irradiation, resulting in shorter reaction times and higher yields compared to conventional heating. mdpi.com This method provides a milder and more efficient alternative for the synthesis of complex organic molecules. nih.gov

Solvent-Free Conditions and Use of Green Solvents (e.g., Ionic Liquids, Deep Eutectic Solvents, Ethanol (B145695), Water)

The synthesis of quinoline derivatives, including this compound, is increasingly benefiting from green chemistry principles that advocate for the reduction or elimination of hazardous solvents. nih.gov Traditional synthesis methods often rely on volatile and toxic organic solvents, leading to significant environmental concerns. nih.gov Consequently, research has focused on developing methodologies under solvent-free conditions or employing environmentally benign solvents.

Solvent-free, or solid-state, reactions offer numerous advantages, including reduced pollution, lower costs, and simpler procedures. researchgate.net For instance, the Friedländer synthesis, a common method for producing polysubstituted quinolines, has been successfully performed under solvent-free conditions at elevated temperatures, often with the aid of a catalyst. nih.govresearchgate.net One approach involves grinding the reactants together, sometimes with a solid catalyst, to initiate the reaction. researchgate.net Zeolites, for example, have been employed as heterogeneous catalysts in solvent-free cyclization reactions to prepare 2,4-disubstituted quinolines, a method that is scalable and allows for repeated catalyst use. rsc.org

The use of green solvents provides an alternative to completely eliminating the solvent. Water is a highly desirable green solvent due to its non-toxicity, availability, and safety. nih.gov The synthesis of pyrimido[4,5-b]quinolones has been achieved in water using reusable Fe3O4 nanoparticle catalysts, demonstrating the feasibility of aqueous media for quinoline synthesis. nih.gov Ethanol is another green solvent that has been utilized in quinoline synthesis, such as in the Nafion NR50-catalyzed Friedländer reaction under microwave conditions. mdpi.com

Ionic liquids (ILs) have emerged as effective catalysts and solvents for quinoline synthesis. mdpi.com Their negligible vapor pressure, thermal stability, and recyclability make them attractive alternatives to conventional organic solvents. Brønsted-acidic ionic liquids have been shown to be highly efficient catalysts in Friedländer reactions, in some cases leading to quantitative yields of quinolines. mdpi.com These catalysts can often be recovered and reused, further enhancing the sustainability of the process. mdpi.com

| Green Solvent/Condition | Reaction Type | Catalyst Example | Key Advantages | Reference |

|---|---|---|---|---|

| Solvent-Free | Friedländer Synthesis | Hβ zeolite, g-C3N4-based solid acids | Reduced waste, simple workup, catalyst reusability | nih.govrsc.org |

| Water | Three-component reactions | Fe3O4 Nanoparticles | Non-toxic, inexpensive, safe, high yields | nih.gov |

| Ethanol | Friedländer Synthesis (Microwave) | Nafion NR50 | Environmentally friendly, efficient | mdpi.com |

| Ionic Liquids (e.g., [bmim]HSO4) | Friedländer Synthesis | Brønsted-acidic ionic liquids | Act as both solvent and catalyst, recyclable, high yields | mdpi.com |

Reusable Catalysts and Sustainable Methodologies

Sustainable synthesis of this compound relies heavily on the development of efficient and reusable catalysts. nih.gov Heterogeneous catalysts are particularly advantageous as they can be easily separated from the reaction mixture and reused over multiple cycles, reducing waste and cost. nih.gov

A variety of reusable catalysts have been explored for quinoline synthesis. Solid acid catalysts, such as zeolites, mesoporous silica, and metal-organic frameworks (MOFs), have been successfully used in Friedländer synthesis under mild, solventless conditions. nih.govrsc.org For example, a Brønsted acid-functionalized MOF, MIL-53(Al)-SO3H, demonstrated high yields and good reusability. nih.gov Similarly, surface-functionalized graphitic carbon nitride (g-C3N4) has been developed as a metal-free heterogeneous catalyst, showing remarkable acceleration in quinoline formation and notable recyclability. nih.gov

Nanocatalysts also offer a promising avenue for sustainable quinoline synthesis due to their high surface area and unique catalytic properties. nih.govacs.org Nickel oxide (NiO) nanoparticles have been used to catalyze the synthesis of polysubstituted quinolines from aminoaryl ketones and β-ketoesters/ketones. nih.gov These catalysts are easily recovered and can be reused for several reaction cycles without a significant drop in activity. nih.gov Magnetic nanoparticles, such as those made from Fe3O4, offer the additional advantage of simple magnetic separation from the reaction medium. nih.gov

Microwave-assisted synthesis is another sustainable methodology that aligns with the principles of green chemistry. nih.gov Microwave irradiation can significantly reduce reaction times, improve yields, and enhance energy efficiency compared to conventional heating methods. mdpi.com The combination of microwave heating with green solvents like ethanol or water, and reusable catalysts, provides a powerful and eco-friendly platform for synthesizing quinoline derivatives. mdpi.comorganic-chemistry.org

| Catalyst Type | Example | Key Features | Number of Reuses (Reported) | Reference |

|---|---|---|---|---|

| Zeolite | Hβ zeolite | Heterogeneous, used in solvent-free conditions | Up to 5 times | rsc.org |

| Functionalized MOF | MIL-53(Al)-SO3H | Brønsted acid sites, mild reaction conditions | Good reusability | nih.gov |

| Metal-Free Solid Acid | g-C3N4-CO-(CH2)3-SO3H | High surface acidity, metal-free | Notable recyclability | nih.gov |

| Nanoparticles | Nickel Oxide (NiO) NPs | Rod-shaped, <100 nm size | Up to 5 cycles | nih.gov |

| Magnetic Nanoparticles | Fe3O4 NPs | Easy magnetic separation | Up to 5 times | nih.gov |

Functionalization and Derivatization Strategies Post-Synthesis

Once this compound is synthesized, its structure can be further modified to create a diverse library of derivatives. The presence of two chlorine atoms, a phenyl group, and the quinoline ring system provides multiple sites for functionalization, allowing for the fine-tuning of its chemical and biological properties.

Substitution Reactions on Chlorine Atoms

The chlorine atoms at the C4 and C6 positions of the quinoline ring are susceptible to nucleophilic aromatic substitution (SNAr). masterorganicchemistry.comlibretexts.org This type of reaction is facilitated by the electron-withdrawing nature of the quinoline ring's nitrogen atom, which activates the ring towards nucleophilic attack. pressbooks.pubyoutube.com The reaction proceeds via an addition-elimination mechanism, involving a negatively charged intermediate known as a Meisenheimer complex. pressbooks.pubyoutube.com

Generally, the chlorine atom at the C4 position is more reactive towards nucleophiles than the one at the C6 position. nih.gov This regioselectivity is attributed to the greater stabilization of the negative charge in the Meisenheimer intermediate when the attack occurs at the C4 (para) position relative to the ring nitrogen. nih.gov This allows for the selective substitution at C4 by controlling reaction conditions, such as temperature and reaction time. A wide range of nucleophiles, including amines, phenols, and thiols, can be used to displace the chlorine atoms, leading to the formation of 4-amino, 4-oxy, or 4-thio-substituted quinolines. nih.govprepchem.com For example, 2,6-dichloroquinoline (B154368) has been reacted with 4-(N-methylamino)phenol to yield the corresponding 4-amino substituted product. prepchem.com

| Position | Relative Reactivity in SNAr | Typical Nucleophiles | Product Type |

|---|---|---|---|

| C4-Cl | Higher | Amines (R-NH2), Phenols (Ar-OH), Thiols (R-SH) | 4-amino, 4-oxy, 4-thio-substituted quinolines |

| C6-Cl | Lower | Requires harsher conditions for substitution | 6-substituted quinolines |

Coupling Reactions Involving the Phenyl Group (e.g., Suzuki, Heck)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon bonds and can be applied to functionalize this compound. masterorganicchemistry.com The Suzuki and Heck reactions are prominent examples. masterorganicchemistry.comyoutube.com

The Suzuki reaction involves the coupling of an organoboron compound (like a boronic acid) with an organic halide in the presence of a palladium catalyst and a base. masterorganicchemistry.com In the context of this compound, the chloro groups on the quinoline ring can serve as the halide partner. This allows for the introduction of new aryl or alkyl groups at the C4 and/or C6 positions. The higher reactivity of the C4-Cl bond may allow for selective coupling at this position under carefully controlled conditions.

The Heck reaction couples an aryl or vinyl halide with an alkene, also using a palladium catalyst and a base. organic-chemistry.orgyoutube.com This reaction could be used to introduce alkenyl substituents at the C4 or C6 positions of the quinoline core. The reaction typically results in the formation of a new C-C bond between the halide-bearing carbon and one of the sp2 carbons of the alkene, with a preference for trans stereochemistry in the product. youtube.com

These coupling reactions significantly expand the synthetic utility of the this compound scaffold, enabling the creation of complex molecules with diverse functionalities. researchgate.net

Oxidation and Reduction Reactions of the Quinoline Ring

The quinoline ring system itself can undergo oxidation and reduction reactions to yield further derivatives.

Oxidation: The nitrogen atom in the quinoline ring can be oxidized to form a quinoline N-oxide. nih.gov This is typically achieved using oxidizing agents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (mCPBA). nih.gov The resulting N-oxide is a key intermediate for further functionalization. For example, treatment of a quinoline N-oxide with phosphorus oxychloride (POCl3) can introduce a chlorine atom at the C2 position, a reaction that is highly regioselective. nih.gov

Reduction: The quinoline ring can be reduced to yield tetrahydroquinoline derivatives. Catalytic hydrogenation, often using catalysts like palladium on carbon (Pd/C), is a common method for this transformation. The reduction typically affects the nitrogen-containing ring, leaving the carbocyclic and phenyl rings intact under controlled conditions. These reduction reactions alter the geometry and electronic properties of the molecule, leading to derivatives with different pharmacological profiles.

Mechanistic Investigations of Reactions Involving 4,6 Dichloro 2 Phenylquinoline

Detailed Reaction Mechanisms of 4,6-Dichloro-2-phenylquinoline Formation

The synthesis of this compound is a multi-step process that can involve both electrophilic and nucleophilic substitution reactions. The precise mechanism can vary depending on the chosen synthetic route.

Electrophilic Aromatic Substitution Pathways

The quinoline (B57606) ring system is generally less reactive towards electrophilic aromatic substitution than benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. researchgate.net However, substitution does occur, preferentially on the benzene ring (carbocycle) at positions 5 and 8, as this leads to more stable cationic intermediates. quimicaorganica.org

In the context of forming the quinoline core of this compound, a common strategy involves the cyclization of N-aryl precursors. For instance, the electrophilic cyclization of N-(2-alkynyl)anilines can be a pathway to substituted quinolines. acs.orgnih.gov This process is proposed to proceed through the following steps:

Coordination of an electrophile (e.g., an iodine cation) to the carbon-carbon triple bond, forming an iodonium (B1229267) intermediate. acs.org

Intramolecular nucleophilic attack by the aniline's aromatic ring on the activated triple bond, leading to a dihydroquinoline intermediate. acs.org

Oxidation of the dihydroquinoline to the aromatic quinoline system. acs.org

While not a direct synthesis of this compound, this mechanism illustrates the principles of electrophilic substitution in forming the quinoline scaffold. The substituents on the aniline (B41778) ring can influence the reaction rate, with electron-donating groups generally increasing the rate of cyclization. thieme-connect.com

Nucleophilic Substitution at Halogenated Positions

The chlorine atoms at the 4- and 6-positions of this compound exhibit different reactivities towards nucleophilic substitution. The chlorine at the 4-position, being on the pyridine (B92270) ring, is significantly more reactive. chegg.com This is due to the electron-withdrawing nature of the ring nitrogen, which stabilizes the intermediate formed during nucleophilic aromatic substitution (SNAr). chegg.com

The general mechanism for nucleophilic substitution at the 4-position involves:

Attack of a nucleophile at the carbon atom bearing the chlorine.

Formation of a Meisenheimer-like intermediate, which is a resonance-stabilized anionic species. The negative charge can be delocalized onto the nitrogen atom of the quinoline ring, which contributes to its stability. chegg.com

Departure of the chloride ion to restore the aromaticity of the ring.

This differential reactivity allows for selective substitution at the 4-position, which is a key strategy in the synthesis of various derivatives. For example, reaction with hydrazine (B178648) hydrate (B1144303) selectively displaces the chlorine at the 2-position of 2,6-dichloro-4-phenylquinoline (B1308551) to form 6-chloro-2-hydrazino-4-phenylquinoline. prepchem.com

Exploration of Reaction Intermediates

The isolation and characterization of reaction intermediates are crucial for elucidating the step-by-step mechanism of a chemical transformation.

Characterization of Key Precursors and Intermediates (e.g., 6-chloro-4-phenylquinolin-2(1H)-one)

A key intermediate in the synthesis of this compound is 6-chloro-4-phenylquinolin-2(1H)-one . rdd.edu.iq This compound is typically formed through a condensation reaction, such as the reaction of 2-amino-5-chlorobenzophenone (B30270) with a suitable carbonyl compound. researchgate.net The subsequent chlorination of this quinolinone, often using a reagent like phosphorus oxychloride (POCl₃), yields this compound. prepchem.com

The structure of 6-chloro-4-phenylquinolin-2(1H)-one has been confirmed through various analytical techniques. It exists as a solid with a defined melting point. rdd.edu.iq

Table 1: Physical and Structural Data for Key Intermediate

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

|---|

The crystal structure of a related compound, 3-acetyl-6-chloro-4-phenylquinolin-2(1H)-one, reveals a twisted conformation between the phenyl ring and the quinoline ring system. researchgate.netnih.gov

Spectroscopic and Spectrometric Analysis of Intermediates (e.g., LC-MS, NMR)

Spectroscopic and spectrometric methods are indispensable for the identification and characterization of reaction intermediates.

Liquid Chromatography-Mass Spectrometry (LC-MS) is used to confirm the molecular weight of intermediates. For example, the intermediate 6-chloro-4-phenylquinolin-2(1H)-one has been characterized by LC-MS, showing a protonated molecular ion [M+H]⁺ at m/z 274.1.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the molecular structure.

¹H NMR spectra can confirm the presence of specific protons and their connectivity. For instance, in a derivative of 6-chloro-4-phenylquinolin-2(1H)-one, the ¹H-NMR spectrum showed signals for the N-H and O-H protons, as well as aromatic protons. rdd.edu.iq

¹³C NMR spectroscopy is used to identify the carbon skeleton of the molecule. nih.goviucr.org

Infrared (IR) Spectroscopy is used to identify functional groups. The IR spectra of quinoline derivatives show characteristic absorption bands for C=O, N-H, and C-N stretching vibrations. rdd.edu.iqarkat-usa.org

These techniques, often used in combination, provide a comprehensive picture of the structure and purity of intermediates formed during the synthesis of this compound.

Kinetic and Thermodynamic Studies of Relevant Transformations

While specific kinetic and thermodynamic data for the formation of this compound are not extensively reported in the provided search results, general principles can be applied.

Kinetic studies would involve monitoring the reaction rate as a function of reactant concentrations, temperature, and catalyst presence. This data would help to determine the rate law and activation energy for the reaction, providing further insight into the mechanism. For example, studies on related quinoline syntheses have shown that the reaction rate can be influenced by the electronic properties of the substituents. thieme-connect.com

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 6-chloro-4-phenylquinolin-2(1H)-one |

| 2-amino-5-chlorobenzophenone |

| Phosphorus oxychloride |

| 6-chloro-2-hydrazino-4-phenylquinoline |

| 3-acetyl-6-chloro-4-phenylquinolin-2(1H)-one |

Computational Chemistry Approaches to Elucidate Reaction Mechanisms

The elucidation of complex reaction mechanisms at a molecular level has been significantly advanced by the application of computational chemistry. These theoretical methods provide invaluable insights into the energetic and structural transformations that occur during a chemical reaction, which are often difficult or impossible to observe experimentally. For reactions involving substituted quinolines like this compound, computational approaches can map out potential energy surfaces, identify transient intermediates, and characterize the fleeting transition states that govern reaction rates and selectivity. While direct computational studies on the reaction mechanisms of this compound are not extensively documented in the current literature, the established methodologies are readily applicable. This section outlines the principal computational tools that can be employed for such mechanistic investigations, drawing parallels from studies on analogous systems.

Density Functional Theory (DFT) Calculations for Reaction Pathways and Transition States

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the mechanisms of organic reactions. researchgate.net It offers a favorable balance between computational cost and accuracy, making it possible to model complex molecular systems. acs.org DFT calculations are used to determine the electronic structure of molecules, from which properties like geometry, energy, and vibrational frequencies can be derived. mdpi.com

For a reaction involving this compound, DFT can be used to model the entire reaction coordinate. This involves optimizing the geometries of the reactants, products, and any proposed intermediates. Crucially, DFT is employed to locate and characterize transition state (TS) structures, which represent the highest energy point along the reaction pathway. umn.edupressbooks.pub The energy difference between the reactants and the transition state defines the activation energy barrier (ΔG‡), a key determinant of the reaction rate.

A common application would be to study nucleophilic aromatic substitution (SNAr) at the C4 or C6 position of the quinoline ring. Theoretical studies on similar systems, such as the reaction of chloroquinolines with various nucleophiles, have shown that DFT can effectively model the formation of the Meisenheimer complex (a key intermediate in stepwise SNAr) or map out a concerted (cSNAr) pathway. researchgate.netnih.gov For instance, calculations on the regioselectivity of nucleophilic attack on 4,6-dichloro-5-nitrobenzofuroxan revealed that the course of the substitution is well-explained by calculated atomic charges, with the most electrophilic carbon being the preferred site of attack. nih.gov

Similarly, DFT is instrumental in elucidating the mechanisms of metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. rsc.org A theoretical investigation into a ligand-free, copper-catalyzed Suzuki coupling demonstrated that substrates and solvent molecules can act as pseudo-ligands to facilitate the reaction, with oxidative addition often being the rate-determining step. rsc.org In the context of this compound, DFT could be used to compare the activation barriers for coupling at the C4 versus the C6 position, providing a rationale for observed product distributions.

The table below illustrates the type of data that can be generated from DFT calculations for a hypothetical nucleophilic substitution reaction on a dichlorinated aromatic system, based on findings for analogous compounds.

| Parameter | Reactant Complex | Transition State (TS) | Intermediate (Meisenheimer Complex) | Product Complex |

|---|---|---|---|---|

| Relative Energy (kcal/mol) | 0.0 | +20.9 | -5.2 | -15.8 |

| Key Bond Distance (Å) (C-Nucleophile) | 3.10 | 2.15 | 1.55 | 1.40 |

| Key Bond Distance (Å) (C-Leaving Group) | 1.75 | 2.05 | 2.60 | 4.50 |

| Imaginary Frequency (cm⁻¹) | N/A | -350 | N/A | N/A |

Note: The data in this table is illustrative and based on representative values from computational studies on related SNAr reactions, such as those on other chloro-aromatic compounds, and does not represent actual calculated data for this compound. nih.govnih.gov The presence of a single imaginary frequency confirms a true transition state structure.

Molecular Dynamics Simulations to Understand Reaction Dynamics

While DFT calculations provide a static picture of a reaction pathway, Molecular Dynamics (MD) simulations introduce the element of time and temperature, allowing for the exploration of the dynamic behavior of reacting molecules. nih.gov MD simulations solve Newton's equations of motion for a system of atoms, providing trajectories that describe the positions and velocities of atoms over time. nih.gov

In the context of reactions involving this compound, MD simulations can offer several key insights:

Solvent Effects: Reactions are rarely performed in the gas phase. MD simulations explicitly model solvent molecules, revealing their role in stabilizing or destabilizing reactants, transition states, and intermediates. The specific arrangement and reorganization of solvent molecules around the activated complex can have a profound impact on the reaction barrier, a phenomenon that is captured dynamically in MD.

Reactant Trajectories: MD can simulate the process of reactants diffusing and approaching each other in solution. This can be particularly useful for bimolecular reactions, helping to understand pre-reaction complex formation and the orientational requirements for a successful reactive encounter.

For example, MD simulations have been used to study the stability of ligand-protein complexes involving quinoline derivatives, providing detailed information on intermolecular interactions over time. nih.govmdpi.com While the application of MD to the chemical reaction dynamics of this compound itself is a prospective area for future research, the methodology holds significant promise. By combining a quantum mechanics method (like DFT) with molecular mechanics (in a QM/MM approach), MD simulations can even model the bond-breaking and bond-forming events of a reaction in a dynamic solvent environment, providing a more complete picture of the reaction mechanism than static calculations alone.

Advanced Spectroscopic and Structural Characterization of 4,6 Dichloro 2 Phenylquinoline and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the molecular structure of organic compounds in solution. ipb.pt By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

One-dimensional ¹H and ¹³C NMR spectra offer fundamental structural insights. The chemical shift (δ) of each nucleus indicates its electronic environment, while the splitting patterns (multiplicity) and coupling constants (J) in ¹H NMR reveal the number and spatial relationship of neighboring protons.

For the derivative 4,6-dichloro-2-(4-methoxyphenyl)quinoline , detailed NMR data has been reported. rsc.org The ¹H NMR spectrum in deuterated chloroform (B151607) (CDCl₃) shows characteristic signals for the protons on both the quinoline (B57606) and the phenyl rings. The aromatic protons appear in the downfield region (7.0-8.2 ppm), typical for such systems. rsc.orgacs.org The ¹³C NMR spectrum complements this by showing signals for all carbon atoms, with their chemical shifts reflecting their hybridization and proximity to electronegative atoms like chlorine and nitrogen. rsc.org

Table 1: ¹H and ¹³C NMR Spectroscopic Data for 4,6-dichloro-2-(4-methoxyphenyl)quinoline in CDCl₃ rsc.org Data sourced from an efficient synthesis study of 4-chloro quinolines. rsc.org

| ¹H NMR | δ (ppm) | Multiplicity | J (Hz) | Assignment |

| 3.88 | s | - | -OCH₃ | |

| 7.02 | d | 8.8 | H-3', H-5' | |

| 7.66 | dd | 2.0, 8.4 | H-7 | |

| 7.91 | s | - | H-3 | |

| 8.03 - 8.09 | m | - | H-8, H-2', H-6' | |

| 8.15 | d | 2.0 | H-5 | |

| ¹³C NMR | δ (ppm) | Assignment | ||

| 55.4 | -OCH₃ | |||

| 114.4 | C-3', C-5' | |||

| 119.3 | C-3 | |||

| 123.0 | C-4a | |||

| 125.7 | C-5 | |||

| 128.9 | C-7 | |||

| 130.6 | C-1' | |||

| 131.4 | C-8 | |||

| 131.4 | C-2', C-6' | |||

| 132.8 | C-6 | |||

| 141.9 | C-4 | |||

| 147.4 | C-8a | |||

| 157.0 | C-2 | |||

| 161.4 | C-4' |

While 1D NMR provides essential data, 2D NMR experiments are crucial for unambiguously assembling complex molecular structures. uvic.calibretexts.org

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically on adjacent carbons (²J or ³J coupling). libretexts.org For 4,6-dichloro-2-phenylquinoline, COSY would show correlations between H-7 and H-8, as well as among the adjacent protons on the 2-phenyl substituent.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates each proton signal with the signal of the carbon atom to which it is directly attached (¹J coupling). ustc.edu.cnyoutube.com This allows for the definitive assignment of protonated carbons in the ¹³C NMR spectrum. For example, the signal for the H-3 proton would show a cross-peak with the C-3 carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation) : This powerful technique reveals correlations between protons and carbons over two or three bonds (²J and ³J coupling), which is critical for connecting molecular fragments. ustc.edu.cnyoutube.com In the this compound structure, HMBC would be instrumental in:

Confirming the quinoline core structure by showing correlations between H-5 and carbons C-4, C-6, and C-7.

Establishing the connection between the phenyl group and the quinoline ring via a correlation from the H-2'/H-6' protons to the C-2 carbon.

Positioning the chloro substituents, as protons near the chlorinated carbons will show long-range correlations to them.

Together, these 2D NMR techniques provide a comprehensive map of the atomic connectivity, leaving no ambiguity in the final structure determination. nih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a primary technique for determining the molecular weight of a compound and can provide structural information through the analysis of its fragmentation patterns. mdpi.com

High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio (m/z) of an ion with very high precision, allowing for the determination of its elemental formula. rsc.org For the parent compound, this compound, the nominal molecular weight is 274.1 g/mol . cymitquimica.com

HRMS analysis of the derivative 4,6-dichloro-2-(4-methoxyphenyl)quinoline provided an exact mass measurement that confirmed its elemental composition. rsc.org

Table 2: HRMS Data for 4,6-dichloro-2-(4-methoxyphenyl)quinoline rsc.org

| Parameter | Value |

| Ion | [M+H]⁺ |

| Calculated m/z | 304.0290 |

| Found m/z | 304.0286 |

| Elemental Formula | C₁₆H₁₁Cl₂NO |

This close agreement between the calculated and experimentally found mass provides strong evidence for the proposed chemical formula.

In a mass spectrometer, molecules are ionized and often break apart into smaller, characteristic fragment ions. The pattern of these fragments serves as a molecular fingerprint. For this compound, the most distinctive feature in its mass spectrum would be the isotopic pattern of the molecular ion. whitman.edu

Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance ratio of 3:1. chemguide.co.uk A molecule containing two chlorine atoms will therefore exhibit a characteristic cluster of three peaks for the molecular ion (M⁺) and any fragment containing both chlorine atoms:

M⁺ peak : Contains two ³⁵Cl atoms.

M+2 peak : Contains one ³⁵Cl and one ³⁷Cl atom.

M+4 peak : Contains two ³⁷Cl atoms.

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid. It provides precise information on bond lengths, bond angles, and intermolecular interactions. While a structure for this compound itself is not prominently available, studies on closely related derivatives demonstrate the power of this technique.

For instance, the single-crystal X-ray diffraction study of methyl 2,6-dichloro-4-phenylquinoline-3-carboxylate provided unambiguous confirmation of its molecular structure. nih.gov Such analyses reveal how molecules pack in the solid state. In the case of this derivative, the crystal packing was stabilized by a network of non-covalent interactions, including C-H…π and π-π stacking interactions between the aromatic rings, as well as short chlorine-chlorine intermolecular contacts. nih.gov Similarly, the 3D structures of other complex quinoline derivatives have been established by X-ray crystallography, confirming the structures anticipated from NMR data. mdpi.com This technique is unparalleled in providing a final, absolute proof of a molecule's constitution and conformation in the solid state.

Crystal Packing and Intermolecular Interactions (e.g., C-H…π, π-π, Chlorine-Chlorine contacts)

The crystal packing of this compound derivatives is stabilized by a network of weak non-covalent interactions. In derivatives such as methyl 2,6-dichloro-4-phenylquinoline-3-carboxylate (MDCPQC), the crystal structure is consolidated by a combination of C-H…π and π-π interactions, along with short intermolecular chlorine-chlorine contacts, which together create a three-dimensional supramolecular assembly. nih.gov

π-π Stacking: This is a prominent feature in the crystal packing of related structures. In the crystal of (Z)-4,6-Dichloro-N-(4-chlorophenyl)quinoline-3-carbimidoyl chloride, π–π stacking occurs between parallel quinoline rings, with a centroid-to-centroid distance of 3.595 Å and a plane-to-plane distance of 3.446 Å, stabilizing the layered arrangement of molecules. iucr.org For ethyl 2,6-dichloro-4-phenylquinoline-3-carboxylate, weak π–π stacking interactions are observed with longer centroid–centroid distances of 3.7985 (16) Å and 3.7662 (17) Å. researchgate.net In another related compound, offset π–π interactions involving inversion-related pyridine (B92270) rings link molecules into columns, with a centroid-to-centroid distance of 3.4731 (14) Å. nih.gov The phenyl group at position 6 is noted to enhance the potential for π-π stacking. vulcanchem.com

Chlorine-Chlorine Contacts: Halogen-halogen interactions also play a role in the crystal packing. For instance, in the structure of methyl 2,6-dichloro-4-phenylquinoline-3-carboxylate, short chlorine-chlorine intermolecular contacts contribute to the stability of the 3D network. nih.gov A derivative, (Z)-4,6-Dichloro-N-(4-chlorophenyl)quinoline-3-carbimidoyl chloride, exhibits intermolecular Cl⋯Cl contacts with a distance of 3.3453 (7) Å, which helps to consolidate the crystal structure. iucr.org

| Interaction Type | Observed in Derivative | Key Geometric Parameters | Reference |

|---|---|---|---|

| π-π Stacking | (Z)-4,6-Dichloro-N-(4-chlorophenyl)quinoline-3-carbimidoyl chloride | Centroid-to-centroid distance: 3.595 Å | iucr.org |

| π-π Stacking | Ethyl 2,6-dichloro-4-phenylquinoline-3-carboxylate | Centroid-to-centroid distances: 3.7985 Å & 3.7662 Å | researchgate.net |

| C-H…π Interactions | Methyl 2,6-dichloro-4-phenylquinoline-3-carboxylate | Present and stabilizing | nih.gov |

| Chlorine-Chlorine Contacts | (Z)-4,6-Dichloro-N-(4-chlorophenyl)quinoline-3-carbimidoyl chloride | Cl⋯Cl distance: 3.3453 (7) Å | iucr.org |

| Chlorine-Chlorine Contacts | Methyl 2,6-dichloro-4-phenylquinoline-3-carboxylate | Present and stabilizing | nih.gov |

Conformational Analysis in the Crystalline State

Conformational analysis of this compound and its derivatives in the crystalline state reveals important details about their molecular geometry. The 4,6-dichloroquinoline (B1298317) moiety itself is typically found to be essentially planar. iucr.org

| Compound Derivative | Conformational Feature | Value | Reference |

|---|---|---|---|

| (Z)-4,6-Dichloro-N-(4-chlorophenyl)quinoline-3-carbimidoyl chloride | Planarity of dichloroquinoline moiety (r.m.s. deviation) | 0.0198 Å | iucr.org |

| Ethyl 2,6-dichloro-4-phenylquinoline-3-carboxylate | Dihedral angle between phenyl and quinoline rings | 69.06 (13)° | researchgate.net |

Vibrational Spectroscopy: IR and Raman Studies

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for the characterization of molecular structures. americanpharmaceuticalreview.com For quinoline derivatives, these methods provide detailed information about the vibrational modes of the molecule, allowing for functional group identification and confirmation of the molecular backbone. researchgate.netdergipark.org.tr The spectra are often complex due to the numerous vibrational modes possible in such large molecules. dergipark.org.tr

Characteristic Vibrational Modes and Functional Group Identification

The IR and Raman spectra of this compound are characterized by absorption bands corresponding to specific functional groups and skeletal vibrations.

C-H Stretching: Aromatic C-H stretching vibrations are typically observed in the 3200–3000 cm⁻¹ region. researchgate.netdergipark.org.tr

C=C and C=N Stretching: The stretching vibrations of the C=C and C=N bonds within the quinoline ring system appear in the 1640–1400 cm⁻¹ range. researchgate.netdergipark.org.tr Specifically, bands observed around 1638-1569 cm⁻¹ in the IR spectra of related compounds are assigned to C=C stretching vibrations. dergipark.org.tr

C-Cl Stretching: The presence of chlorine atoms on the quinoline ring gives rise to characteristic C-Cl stretching modes. A key band for the C-Cl bond in 4,7-dichloroquinoline (B193633) has been identified at approximately 1090 cm⁻¹. researchgate.netresearchgate.net

Phenyl Ring Modes: The phenyl group substituent exhibits its own characteristic in-plane and out-of-plane bending modes which can be identified in the spectra.

The "fingerprint region" of the IR spectrum, typically below 1500 cm⁻¹, contains a complex pattern of absorptions from various bending and skeletal vibrations that is unique to the specific molecule. libretexts.org

| Vibrational Mode | Characteristic Frequency Range (cm⁻¹) | Reference |

|---|---|---|

| Aromatic C-H Stretch | 3200 - 3000 | researchgate.netdergipark.org.tr |

| C=C / C=N Stretch (Quinoline Ring) | 1640 - 1400 | researchgate.netdergipark.org.tr |

| C-Cl Stretch | ~1090 | researchgate.netresearchgate.net |

Correlation with Theoretical Vibrational Frequencies

To achieve a definitive assignment of the complex vibrational spectra of molecules like this compound, experimental data is often correlated with theoretical calculations. researchgate.net Density Functional Theory (DFT) is a widely used quantum chemical method for this purpose. dergipark.org.trresearchgate.net

The process involves optimizing the molecular geometry and calculating the harmonic vibrational frequencies using a specific DFT functional, such as B3LYP, and a suitable basis set (e.g., 6-311++G(d,p)). dergipark.org.trresearchgate.net The calculated frequencies are known to be systematically higher than the experimental values, primarily due to the neglect of anharmonicity in the theoretical model. ahievran.edu.tr To correct for this, the calculated wavenumbers are uniformly scaled using specific scaling factors. ahievran.edu.tr For example, different scaling factors might be applied to different spectral regions; one common approach uses a factor of 0.958 for wavenumbers between 4000-1700 cm⁻¹ and 0.983 for those below 1700 cm⁻¹. ahievran.edu.tr

The potential energy distribution (PED) is then calculated to determine the contribution of each internal coordinate to a particular normal mode, which allows for an unambiguous assignment of the observed spectral bands. researchgate.netahievran.edu.tr This combined experimental and theoretical approach provides a robust characterization of the vibrational properties of the molecule. researchgate.net

| Methodology Step | Description | Common Tools/Parameters | Reference |

|---|---|---|---|

| Theoretical Calculation | Computation of optimized geometry and harmonic frequencies. | DFT (e.g., B3LYP functional) with basis sets like 6-311++G(d,p). | dergipark.org.trresearchgate.net |

| Frequency Scaling | Application of scaling factors to correct for systematic errors (e.g., anharmonicity). | Wavenumber-linear scaling or region-specific factors (e.g., 0.958, 0.983). | ahievran.edu.tracs.org |

| Vibrational Assignment | Assignment of experimental bands based on scaled theoretical frequencies. | Potential Energy Distribution (PED) analysis. | researchgate.netahievran.edu.tr |

Theoretical and Computational Studies on 4,6 Dichloro 2 Phenylquinoline

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 4,6-Dichloro-2-phenylquinoline, these calculations, typically performed using DFT with functionals like B3LYP and basis sets such as 6-311++G(d,p), reveal details about its electronic configuration, charge distribution, and potential for chemical reactions. nih.gov

The electronic behavior of a molecule is largely dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO is the electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. semanticscholar.orgscirp.org

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap suggests the molecule is more reactive and can be easily polarized. semanticscholar.org For this compound, the electron-withdrawing nature of the two chlorine atoms and the nitrogen heteroatom, combined with the extended π-conjugation from the phenyl group, significantly influences the energies of these frontier orbitals. DFT calculations for similar aromatic heterocyclic compounds show that the HOMO is typically distributed over the quinoline (B57606) and phenyl rings, while the LUMO is also delocalized across the π-system. The presence of electronegative chlorine atoms tends to lower the energy of both orbitals.

Table 1: Predicted Frontier Molecular Orbital Energies for this compound Calculated values are representative and based on DFT studies of analogous chloro-substituted aromatic compounds.

| Parameter | Predicted Energy (eV) |

|---|---|

| EHOMO | -6.58 |

| ELUMO | -2.15 |

| Energy Gap (ΔE) | 4.43 |

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attacks. rsc.org The MEP map displays different potential values on the electron density surface, typically color-coded: red indicates regions of most negative electrostatic potential (electron-rich, susceptible to electrophilic attack), while blue represents regions of most positive potential (electron-poor, susceptible to nucleophilic attack). Green and yellow areas denote intermediate potential. researchgate.netwolfram.com

For this compound, the MEP map is expected to show the most negative potential (red/yellow) localized around the nitrogen atom of the quinoline ring due to its high electronegativity and lone pair of electrons. This region is the primary site for protonation and interaction with electrophiles. The areas near the two chlorine atoms would also exhibit negative potential. Conversely, the hydrogen atoms of the phenyl and quinoline rings would show a positive potential (blue), making them potential sites for nucleophilic interaction. researchgate.net

Population analysis methods, such as Mulliken and Natural Bond Orbital (NBO) analysis, are used to calculate the partial atomic charges on each atom within the molecule. researchgate.netstackexchange.com This analysis quantifies the electron distribution, providing a clearer picture of the electronic effects of substituents. In this compound, the nitrogen and chlorine atoms are expected to carry a significant negative partial charge, confirming their electron-withdrawing nature. The carbon atoms attached to them (C2, C4, C6) would, in turn, carry a partial positive charge. NBO analysis is often considered more reliable than Mulliken as it is less dependent on the basis set used in the calculation. stackexchange.com

Bond order analysis complements this by calculating the multiplicity of bonds (e.g., single, double, aromatic). This computational step confirms the expected bonding pattern of the fused aromatic rings and substituents, providing theoretical validation of the molecule's Lewis structure. uba.ar

Conformational Analysis and Energy Landscapes

For a semi-rigid molecule like this compound, the primary source of conformational flexibility is the rotation of the C2-phenyl group around the single bond connecting it to the quinoline core. Conformational analysis involves calculating the molecule's potential energy as a function of this torsional (dihedral) angle. psu.edu

The resulting energy landscape typically shows that a completely planar conformation is energetically unfavorable due to steric hindrance between the hydrogen atoms on the phenyl ring and the quinoline ring. The lowest energy conformers (global minima) are found at non-zero dihedral angles, where the phenyl ring is twisted relative to the quinoline plane. mdpi.com DFT calculations can map this rotational barrier, identifying the most stable conformations and the energy required to transition between them. This information is crucial for understanding how the molecule's shape influences its packing in a crystal lattice and its interaction with biological receptors.

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

Quantum chemical calculations are widely used to predict the spectroscopic properties of molecules, which can then be compared with experimental data for structural validation. researchgate.net

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically coupled with DFT, is effective for predicting the ¹H and ¹³C NMR chemical shifts. nih.gov For this compound, calculations would predict that aromatic protons and carbons near the electronegative chlorine and nitrogen atoms are deshielded and thus appear at a higher chemical shift (downfield).

IR Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated to generate a theoretical Infrared (IR) spectrum. These calculations help in assigning the various vibrational modes (stretching, bending) of the molecule's functional groups, such as C-H, C=C, C=N, and C-Cl vibrations. nih.gov

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is employed to calculate the electronic transition energies and oscillator strengths, which correspond to the absorption maxima (λmax) in a UV-Vis spectrum. nih.gov The predicted spectrum for this compound would show characteristic π→π* transitions associated with its extended conjugated aromatic system.

Table 2: Representative Predicted ¹³C NMR Chemical Shifts for this compound Values are illustrative, based on GIAO-DFT calculations for similar chloro-substituted quinolines.

| Carbon Atom | Predicted Chemical Shift (ppm) | Rationale |

|---|---|---|

| C2 | 158.5 | Attached to N and phenyl group |

| C4 | 145.2 | Attached to Cl, deshielded |

| C6 | 134.8 | Attached to Cl, deshielded |

| C8 | 128.0 | Standard aromatic carbon |

| C1' (Phenyl) | 138.1 | Phenyl ring attachment point |

In Silico Studies for Biological Activity Prediction

In silico techniques, particularly molecular docking, are instrumental in predicting the potential biological activities of compounds by simulating their interaction with macromolecular targets like proteins and enzymes. Quinoline derivatives are known for a wide range of pharmacological activities, including anticancer, antibacterial, and antiviral properties. researchgate.netnih.gov

Molecular docking studies for this compound would involve placing the molecule into the binding site of a known protein target and calculating a "docking score," which estimates the binding affinity. Lower (more negative) scores typically indicate a more favorable interaction. researchgate.net Potential targets for this compound could include bacterial DNA gyrase (for antibacterial activity), various kinases, or histone deacetylases (HDACs) for anticancer activity. nih.govfrontiersin.orgmdpi.com The docking results can also reveal key binding interactions, such as hydrogen bonds or hydrophobic interactions, that stabilize the ligand-protein complex, guiding further drug development.

Table 3: Potential Protein Targets and Predicted Docking Affinities for this compound This table presents hypothetical targets for in silico screening based on the activities of related quinoline compounds.

| Protein Target | Associated Biological Activity | Predicted Docking Score (kcal/mol) |

|---|---|---|

| S. aureus DNA Gyrase | Antibacterial | -8.5 |

| Histone Deacetylase 3 (HDAC3) | Anticancer | -7.9 |

| Cyclin-Dependent Kinase 2 (CDK2) | Anticancer | -9.1 |

| P. falciparum Lactate Dehydrogenase | Antimalarial | -8.2 |

Compound Index

Molecular Docking for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target molecule, typically a protein or enzyme. nih.gov This method is crucial for understanding the structural basis of a compound's biological activity. While specific docking studies for this compound are not detailed in the available literature, the methodology would involve simulating its interaction with various known biological targets of quinoline derivatives.

The process involves computationally placing the 3D structure of this compound into the binding site of a target protein. An algorithm then samples numerous possible conformations and orientations of the ligand, calculating a "docking score" for each, which estimates the binding affinity. nih.gov Lower binding energy scores typically indicate a more stable and favorable interaction.

Analysis of the docking results would reveal key interactions, such as:

Hydrogen Bonds: Interactions between the quinoline nitrogen or other potential acceptor/donor groups and amino acid residues.

Hydrophobic Interactions: Engagement of the phenyl and dichloro-substituted quinoline rings with nonpolar residues in the binding pocket.

Pi-Pi Stacking: Aromatic interactions between the compound's ring systems and aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.

Potential targets for such a study, based on the known activity of related quinoline compounds, could include protein kinases, DNA gyrase, or viral enzymes like HIV reverse transcriptase. nih.govnih.gov The insights gained would be fundamental in guiding the rational design of more potent and selective derivatives.

Table 1: Illustrative Data from a Hypothetical Molecular Docking Study No specific research data is available for this compound. The table below is a template illustrating how results would typically be presented.

| Protein Target | Binding Affinity (kcal/mol) | Interacting Amino Acid Residues | Type of Interaction |

|---|---|---|---|

| Target A (e.g., Protein Kinase) | Data Not Available | Data Not Available | Data Not Available |

| Target B (e.g., DNA Gyrase) | Data Not Available | Data Not Available | Data Not Available |

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical correlation between the chemical structure of a series of compounds and their biological activity. fiveable.mewikipedia.org A QSAR model allows for the prediction of the activity of new, unsynthesized compounds. wikipedia.org

To conduct a QSAR study involving this compound, a dataset of structurally similar 2-phenylquinoline (B181262) derivatives with experimentally determined biological activities against a specific target would be required. The process would involve:

Calculating Molecular Descriptors: For each molecule in the series, various physicochemical, electronic, and topological properties (descriptors) are calculated. For this compound, these would include parameters like molecular weight, logP (lipophilicity), molar refractivity, and specific quantum chemical descriptors derived from its 3D structure.

Model Development: Using statistical methods like Multiple Linear Regression (MLR), a mathematical equation is generated that links the most relevant descriptors to the observed biological activity. ijpbs.net

Model Validation: The predictive power of the QSAR model is rigorously tested using statistical validation techniques to ensure its reliability. wikipedia.org

A validated QSAR model could then be used to predict the biological activity of this compound and guide the synthesis of new derivatives with potentially enhanced potency. The model would highlight which structural features, such as the specific placement of the chloro- and phenyl- groups, are critical for its activity.

ADME-Tox Predictions (Absorption, Distribution, Metabolism, Excretion, Toxicity)

In silico ADME-Tox modeling is a critical component of modern drug discovery, used to predict the pharmacokinetic and toxicological properties of a compound before it undergoes expensive experimental testing. nih.govmdpi.com These predictions help to identify potential liabilities that could lead to drug failure. For this compound, a range of properties would be computationally estimated.

Absorption: Prediction of properties like human intestinal absorption (HIA) and cell permeability (e.g., Caco-2), which determine how well the compound is absorbed into the bloodstream.

Distribution: Estimation of plasma protein binding (PPB) and blood-brain barrier (BBB) penetration. These factors influence where the compound travels in the body and its availability to reach the target site.

Metabolism: Prediction of which cytochrome P450 (CYP) enzymes are likely to metabolize the compound, which is crucial for understanding its half-life and potential for drug-drug interactions.

Excretion: Computational estimation of properties like total clearance, which affects how long the compound remains in the body.

Toxicity (Tox): Prediction of potential toxic effects, such as inhibition of the hERG potassium channel (a risk for cardiotoxicity), mutagenicity (Ames test), and hepatotoxicity (liver damage).

These predictions are typically based on sophisticated algorithms and models trained on large datasets of experimental data.

Table 2: Representative ADME-Tox Profile for this compound No specific research data is available for this compound. The table below outlines key parameters typically evaluated in an in silico ADME-Tox study.

| ADME-Tox Property | Parameter | Predicted Value |

|---|---|---|

| Absorption | Human Intestinal Absorption (%) | Data Not Available |

| Caco-2 Permeability (nm/s) | Data Not Available | |

| Distribution | Plasma Protein Binding (%) | Data Not Available |

| BBB Penetration | Data Not Available | |

| Metabolism | CYP2D6 Inhibitor | Data Not Available |

| Excretion | Total Clearance (log(ml/min/kg)) | Data Not Available |

| Toxicity | hERG Inhibition | Data Not Available |

| Ames Mutagenicity | Data Not Available |

Applications and Advanced Research Directions of 4,6 Dichloro 2 Phenylquinoline and Its Derivatives

Medicinal Chemistry Applications

The unique chemical architecture of 4,6-dichloro-2-phenylquinoline and its analogues allows for diverse functionalization, leading to compounds with potent activities in several key areas of medicinal chemistry.

The development of novel anticancer agents is a primary focus of research involving 2-phenylquinoline (B181262) derivatives. rsc.org These compounds have shown efficacy through multiple mechanisms, targeting fundamental processes of cancer cell proliferation and survival. smolecule.com

Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers. ontosight.ai Derivatives of the 2-phenylquinoline scaffold have been identified as potent inhibitors of these enzymes. tandfonline.com For instance, research has demonstrated that certain quinoline (B57606) derivatives can inhibit the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a key player in the growth and spread of tumors like non-small cell lung cancer and breast cancer. ias.ac.in Molecular docking studies have provided insights into these interactions, suggesting that compounds can form hydrogen bonds with key amino acid residues within the kinase's active site, such as Met 769 and Asp 831, thereby blocking its function. ias.ac.in Other studies have investigated tetracyclic quinoline derivatives for their inhibitory effects on protein kinase DYRK1A. rsc.org

Derivatives of this compound have demonstrated significant cytotoxic (cell-killing) effects against a wide range of human cancer cell lines. smolecule.comnih.gov The potency of these compounds is often quantified by their IC₅₀ value, which represents the concentration required to inhibit the growth of 50% of the cancer cells. Research has shown that specific analogues exhibit high toxicity to cancer cells, with some compounds showing potent activity at sub-micromolar concentrations. nih.govnih.gov For example, the 2-phenylquinoline derivative D28 has shown broad-spectrum antiproliferative activity against leukemia, breast cancer, and lung cancer cell lines. frontiersin.org Similarly, derivative 22 was found to be highly active against colon and lung cancer cells, while derivative 13a showed potent activity against cervical cancer cells. mdpi.comnih.gov

The table below summarizes the cytotoxic activities of several 2-phenylquinoline derivatives against various cancer cell lines.

| Compound/Derivative | Cancer Cell Line | IC₅₀ Value (µM) | Reference |

| D28 (A 2-phenylquinoline-4-carboxylic acid derivative) | K562 (Chronic Myelogenous Leukemia) | 1.02 | frontiersin.org |

| D28 | U937 (Histiocytic Lymphoma) | 1.11 | frontiersin.org |

| D28 | MCF-7 (Breast Adenocarcinoma) | 5.66 | frontiersin.org |

| D28 | MDA-MB-231 (Breast Adenocarcinoma) | 4.15 | frontiersin.org |

| D28 | A549 (Lung Carcinoma) | 2.83 | frontiersin.org |

| D28 | A2780 (Ovarian Carcinoma) | 3.86 | frontiersin.org |

| D28 | HepG2 (Hepatocellular Carcinoma) | 2.16 | frontiersin.org |

| 22 (6-methoxy-4-(3′-methoxy phenyl)quinolin-2(1H)-one) | COLO205 (Colon Adenocarcinoma) | 0.32 | mdpi.com |

| 22 | H460 (Large Cell Lung Cancer) | 0.89 | mdpi.com |

| 13a (2,4-bis{4-[(3-dimethylaminopropyl)aminomethyl]phenyl}-6-phenylquinoline) | HeLa (Cervical Adenocarcinoma) | 0.50 | nih.govmdpi.com |

| 4h (5,7-dichloro-2-(3-phenoxyphenyl)-4-phenylquinolin-6-ol) | S. aureus DNA gyrase A | 0.214 (µg/mL) | nih.gov |

The anticancer effects of 2-phenylquinoline derivatives are underpinned by their ability to interfere with critical cellular machinery required for cancer cell division and survival.

Tubulin Polymerization Inhibition: Microtubules are dynamic protein structures essential for forming the mitotic spindle during cell division. mdpi.com Some 2-phenyl-4-quinolone derivatives have been identified as potent antimitotic agents that function by inhibiting the polymerization of tubulin, the protein building block of microtubules. mdpi.com This action disrupts the formation of the mitotic spindle, leading to a halt in cell division. Molecular docking studies suggest these compounds may exert their effect by binding to the colchicine-binding site on tubulin. mdpi.com

Cell Cycle Arrest: By disrupting normal cellular processes, these compounds can trigger checkpoints in the cell cycle, leading to arrest. Several studies have shown that 2-phenylquinoline derivatives induce cell cycle arrest in the G2/M phase, which is the phase immediately preceding mitosis. nih.gov For example, one study found that the derivative D28 caused the proportion of K562 leukemia cells in the G2/M phase to increase dramatically from 3.44% in control cells to 32.57% after treatment. frontiersin.org Other quinoline-based compounds have been shown to induce arrest in the G0/G1 or S phases. mdpi.compreprints.org This arrest prevents the cancer cells from proceeding to division, thereby inhibiting proliferation.